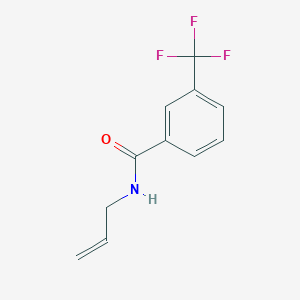

N-allyl-3-(trifluoromethyl)benzenecarboxamide

Description

Properties

IUPAC Name |

N-prop-2-enyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-2-6-15-10(16)8-4-3-5-9(7-8)11(12,13)14/h2-5,7H,1,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRHUFZYXODFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-(trifluoromethyl)benzenecarboxamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with allylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with allylamine to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and

Biological Activity

N-allyl-3-(trifluoromethyl)benzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a trifluoromethyl group attached to a benzenecarboxamide structure, which is known to influence its biological activity. The synthesis typically involves the reaction of 3-(trifluoromethyl)benzoic acid with allylamine under appropriate conditions to yield the desired amide.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds with similar structural motifs showed IC50 values ranging from 0.02 to 0.5 μM against different tumor types, highlighting their potential as anticancer agents .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| A | HeLa | 0.05 |

| B | MCF-7 | 0.02 |

| C | A549 | 0.4 |

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity or interaction with cellular signaling pathways. For instance, compounds with trifluoromethyl groups have been shown to enhance the potency of inhibitors targeting specific enzymes, such as MAO-B, which is relevant in neurodegenerative diseases .

Case Studies and Research Findings

- Inhibition of MAO-B : A study evaluated the inhibitory activity of related compounds on the MAO-B enzyme, revealing that modifications in the molecular structure significantly impacted their efficacy. The presence of a trifluoromethyl group was associated with enhanced binding affinity, suggesting that this compound may similarly inhibit this enzyme .

- Cytotoxicity Profiles : In vitro cytotoxicity assays indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications .

- Structure-Activity Relationship (SAR) : Analysis of various derivatives highlighted that modifications at the para and ortho positions relative to the carboxamide group significantly influenced biological activity. For example, fluorination at specific positions led to increased thrombin inhibitory activity, underscoring the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between N-allyl-3-(trifluoromethyl)benzenecarboxamide and analogous benzamide/pesticide derivatives:

Physicochemical Properties

- Lipophilicity and Stability :

The trifluoromethyl (-CF₃) group, common to all listed compounds, enhances lipophilicity and metabolic stability. However, the allyl group in this compound may reduce stability compared to flutolanil’s isopropoxy group or pyridalyl’s ether linkages . - Boiling Points :

The benzylpiperazine derivative (CAS 303150-98-3) has a predicted boiling point of 494.7°C , significantly higher than this compound (data unavailable), likely due to its larger molecular framework .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-allyl-3-(trifluoromethyl)benzenecarboxamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the activation of the benzamide core. For example, coupling 3-(trifluoromethyl)benzoic acid with allylamine via carbodiimide-mediated amidation (e.g., using EDC/HOBt) under inert conditions (N₂ atmosphere) can yield the target compound . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol ensures >95% purity. Reaction progress should be monitored via TLC and confirmed by LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the allyl and trifluoromethyl groups. For instance, the trifluoromethyl group exhibits a distinct ¹⁹F NMR signal near -60 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) stretching at ~1650 cm⁻¹. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under argon at -20°C in amber vials to prevent degradation from light or moisture. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) should be conducted to assess shelf life. Use Karl Fischer titration to monitor water content (<0.1%) in bulk samples .

Advanced Research Questions

Q. What is the mechanistic role of the trifluoromethyl group in modulating the compound’s bioactivity or physicochemical properties?

- Methodological Answer : The -CF₃ group enhances metabolic stability by reducing oxidative metabolism (e.g., CYP450-mediated degradation) and increases lipophilicity, improving membrane permeability. Use comparative studies with non-fluorinated analogs to quantify these effects via logP measurements and microsomal stability assays . Computational modeling (e.g., DFT calculations) can further elucidate electronic effects on hydrogen-bonding interactions .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For structural insights, co-crystallize the compound with its target protein and resolve the structure via X-ray crystallography (resolution ≤2.0 Å). Mutagenesis studies can identify critical binding residues .

Q. What strategies resolve contradictions in reported activity data across different studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ determinations with ATP concentration controls in kinase assays). Replicate experiments under identical conditions (pH, temperature, solvent). Meta-analysis of datasets from public repositories (e.g., ChEMBL) can identify outliers or contextual factors (e.g., cell line variability) .

Q. How can computational methods predict the compound’s pharmacokinetic (PK) or toxicological profile?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict absorption, distribution, and toxicity. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers for permeability assessment. ADMET predictions should be validated with in vitro assays (e.g., Caco-2 permeability, Ames test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.